molecular formula C16H8ClIN2O2 B8512584 4-Chloro-7-iodo-8-phenyl-1H-chromeno[7,8-d]imidazol-6-one

4-Chloro-7-iodo-8-phenyl-1H-chromeno[7,8-d]imidazol-6-one

Cat. No. B8512584
M. Wt: 422.60 g/mol
InChI Key: XMNLUGYCIRNGJD-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a solution of 4-chloro-7-iodo-8-phenyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-chromeno[7,8-d]imidazol-6-one and 4-chloro-7-iodo-8-phenyl-3-(2-trimethylsilanyl-ethoxymethyl)-3H-chromeno[7,8-d]imidazol-6-one (80 mg, 0.14 mmol) in DCM (4 mL) was added TFA (1.0 mL) at RT. After 18 h, the reaction mixture was evaporated to dryness. The crude residue was triturated with DCM and concentrated in vacuo to afford the title compound as a white solid (59 mg, 100%). LCMS (Method A): RT=4.38 min, [M+H]+=423/425.
Name
4-chloro-7-iodo-8-phenyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-chromeno[7,8-d]imidazol-6-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-7-iodo-8-phenyl-3-(2-trimethylsilanyl-ethoxymethyl)-3H-chromeno[7,8-d]imidazol-6-one
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[N:12]=[CH:13][N:14](COCC[Si](C)(C)C)[C:10]=2[C:9]2[O:8][C:7]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:6]([I:29])[C:5](=[O:30])[C:4]=2[CH:3]=1.ClC1C2N(COCC[Si](C)(C)C)C=NC=2C2OC(C3C=CC=CC=3)=C(I)C(=O)C=2C=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[C:11]2[N:12]=[CH:13][NH:14][C:10]=2[C:9]2[O:8][C:7]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[C:6]([I:29])[C:5](=[O:30])[C:4]=2[CH:3]=1

Inputs

Step One
Name
4-chloro-7-iodo-8-phenyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-chromeno[7,8-d]imidazol-6-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C(=C(OC2C2=C1N=CN2COCC[Si](C)(C)C)C2=CC=CC=C2)I)=O
Name
4-chloro-7-iodo-8-phenyl-3-(2-trimethylsilanyl-ethoxymethyl)-3H-chromeno[7,8-d]imidazol-6-one
Quantity
80 mg
Type
reactant
Smiles
ClC1=CC=2C(C(=C(OC2C2=C1N(C=N2)COCC[Si](C)(C)C)C2=CC=CC=C2)I)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=2C(C(=C(OC2C2=C1N=CN2)C2=CC=CC=C2)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.